molecular formula C8H9BrN2O2 B3021190 Ethyl 6-amino-5-bromonicotinate CAS No. 850429-51-5

Ethyl 6-amino-5-bromonicotinate

Cat. No. B3021190
CAS RN: 850429-51-5
M. Wt: 245.07 g/mol
InChI Key: WFPSELYOOKTXKC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromonicotinate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and synthesis of similar structures. For instance, ethyl 6-bromosorbate is an intermediate in the synthesis of polyenes and alkanoic acid derivatives, which suggests that brominated ethyl esters can be versatile precursors in organic synthesis . Additionally, the study on 6-aminoquinolones indicates that the presence of an amino group at the 6-position can be significant for biological activity, as seen in the synthesis of quinolone derivatives with varying antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves the use of intermediates such as ethyl 6-bromosorbate, which is prepared through allylic bromination of ethyl sorbate . This suggests that similar bromination techniques could be applied to synthesize ethyl 6-amino-5-bromonicotinate. Moreover, the synthesis of 6-aminoquinolones with different substituents at the C-8 position demonstrates the feasibility of introducing various functional groups into a molecule, which could be relevant for the synthesis of ethyl 6-amino-5-bromonicotinate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography . For example, the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds, which could also be a feature in the molecular structure of ethyl 6-amino-5-bromonicotinate . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of ethyl 6-amino-5-bromonicotinate. However, the synthesis and reactivity of similar compounds, such as the Schiff base compounds derived from dihydrothieno[2,3-c]pyridine, suggest that ethyl 6-amino-5-bromonicotinate could also undergo various chemical transformations, including the formation of Schiff bases .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 6-amino-5-bromonicotinate are not discussed in the provided papers, the properties of related compounds can offer some predictions. For instance, the presence of bromine and an amino group in the molecule could influence its boiling point, solubility, and reactivity. The antibacterial evaluation of 6-aminoquinolones also implies that the introduction of different substituents can significantly affect the biological activity of a compound .

Scientific Research Applications

Vasodilatory Active Nicotinate Esters

Researchers synthesized a variety of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters through the reaction of 2-bromonicotinates with primary amino acid ester hydrochlorides. These compounds, including some unexpected 2-aminonicotinate esters, exhibited considerable vasodilatory properties in vitro on vascular thoracic aorta smooth muscle from Wistar rats. Certain compounds revealed remarkable vasodilation potency (Girgis, Kalmouch, & Ellithey, 2006).

Structural Investigation in Crystallography

The crystal structures of various 5-bromonicotinic acid derivatives, including ethylacetate, acetonitrile, and methanol solvates, were analyzed. X-ray single-crystal diffraction and Monte Carlo structure solution from X-ray powder diffraction data were utilized. These studies provide insights into hydrogen-bonding and molecular configurations in these compounds (Aakeröy, Beatty, Tremayne, Rowe, & Seaton, 2001).

Anticancer Properties

A study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs revealed their potential as anticancer agents. The research highlighted their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. Some compounds demonstrated low micromolar cytotoxicity against a range of hematologic and solid tumor cells, showing promise in treating cancers with multiple drug resistance (Das et al., 2009).

Corrosion Inhibition

A study focused on the corrosion inhibition properties of ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate and related compounds on mild steel. These compounds showed significant efficiency in preventing corrosion, with surface morphology examined using scanning electron microscopy and atomic force microscopy. The research provides valuable insights for industrial applications, particularly in mild steel protection (Dohare, Ansari, Quraishi, & Obot, 2017).

Novel Syntheses in Organic Chemistry

An investigation into the synthesis of anthyridine derivatives via the Ullmann reaction between 2-bromonicotinic acid and 2,6-diaminopyridine was conducted. This study provided structural proofs for the synthesized compounds and described some of their derivatives, contributing to the field of organic chemistry (Carboni, Settimo, & Segnini, 1969).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 6-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSELYOOKTXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428415
Record name Ethyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850429-51-5
Record name Ethyl 6-amino-5-bromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-amino-5-bromonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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